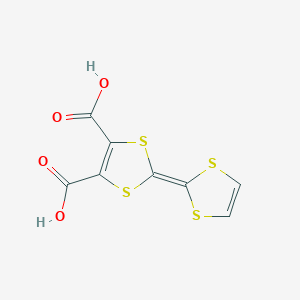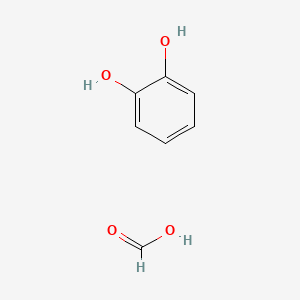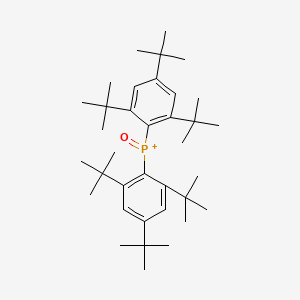
Oxobis(2,4,6-tri-tert-butylphenyl)phosphanium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oxobis(2,4,6-tri-tert-butylphenyl)phosphanium is a chemical compound characterized by the presence of a phosphorus atom bonded to an oxygen atom and two 2,4,6-tri-tert-butylphenyl groups. This compound is notable for its steric hindrance due to the bulky tert-butyl groups, which can influence its reactivity and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Oxobis(2,4,6-tri-tert-butylphenyl)phosphanium typically involves the reaction of 2,4,6-tri-tert-butylphenyl lithium with a suitable phosphorus-containing reagent. One common method is the reaction of 2,4,6-tri-tert-butylphenyl lithium with phosphorus trichloride, followed by oxidation to introduce the oxygen atom. The reaction conditions often require low temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale synthesis would likely involve similar reaction pathways as those used in laboratory settings, with optimizations for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxobis(2,4,6-tri-tert-butylphenyl)phosphanium can undergo various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state phosphorus compounds.
Reduction: Reduction reactions can convert the compound to lower oxidation state phosphorus species.
Substitution: The bulky tert-butyl groups can influence substitution reactions, often leading to selective reactivity.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide for oxidation reactions and reducing agents like lithium aluminum hydride for reduction reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to maintain the integrity of the compound .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions can yield phosphine oxides, while reduction reactions can produce phosphines .
Aplicaciones Científicas De Investigación
Oxobis(2,4,6-tri-tert-butylphenyl)phosphanium has several scientific research applications, including:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, where its steric bulk can influence the properties of metal complexes.
Biology: The compound’s reactivity can be harnessed in biochemical studies to probe the behavior of phosphorus-containing biomolecules.
Mecanismo De Acción
The mechanism of action of Oxobis(2,4,6-tri-tert-butylphenyl)phosphanium involves its ability to act as a ligand, forming complexes with metal ions. The bulky tert-butyl groups provide steric protection, which can stabilize reactive intermediates and influence the reactivity of the metal center. The phosphorus atom can participate in various bonding interactions, including coordination to metals and participation in redox reactions .
Comparación Con Compuestos Similares
Similar Compounds
Compounds similar to Oxobis(2,4,6-tri-tert-butylphenyl)phosphanium include:
2,4,6-Tri-tert-butylphenylphosphine: A related compound with similar steric properties but lacking the oxygen atom.
2,4-Di-tert-butyl-6-methylphenylphosphine: Another similar compound with slightly different steric and electronic properties.
Phosphine oxides: A broader class of compounds that share the phosphorus-oxygen bond but may have different substituents.
Uniqueness
This compound is unique due to the combination of its bulky tert-butyl groups and the presence of both phosphorus and oxygen atoms. This combination imparts distinctive reactivity and stability characteristics, making it valuable in specific chemical applications .
Propiedades
Número CAS |
105563-33-5 |
|---|---|
Fórmula molecular |
C36H58OP+ |
Peso molecular |
537.8 g/mol |
Nombre IUPAC |
oxo-bis(2,4,6-tritert-butylphenyl)phosphanium |
InChI |
InChI=1S/C36H58OP/c1-31(2,3)23-19-25(33(7,8)9)29(26(20-23)34(10,11)12)38(37)30-27(35(13,14)15)21-24(32(4,5)6)22-28(30)36(16,17)18/h19-22H,1-18H3/q+1 |
Clave InChI |
QVFCPPRBQCMQDT-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)[P+](=O)C2=C(C=C(C=C2C(C)(C)C)C(C)(C)C)C(C)(C)C)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


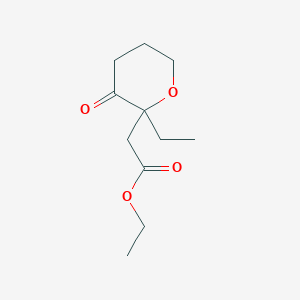
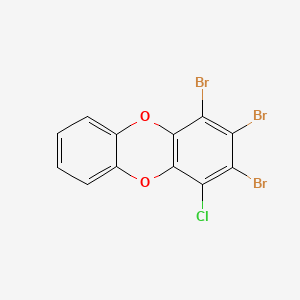
![2,2-Dimethyl-3-[(2-methylacryloyl)oxy]propanoic acid](/img/structure/B14317073.png)
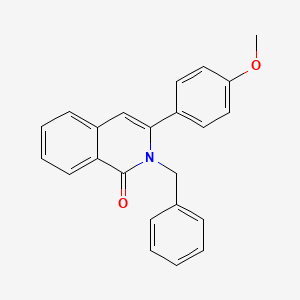
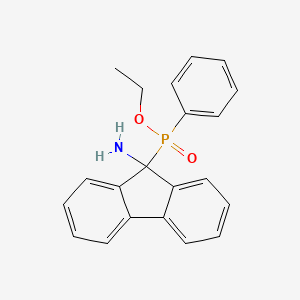
![3-[Ethyl(octadecyl)amino]phenol](/img/structure/B14317096.png)
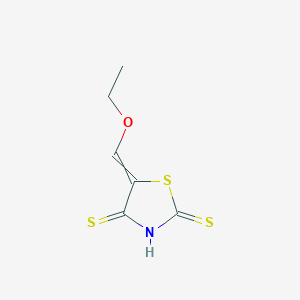
![1,3,5,7-Tetraazabicyclo[3.3.1]nonane, 3,7-bis[(4-chlorophenyl)azo]-](/img/structure/B14317109.png)
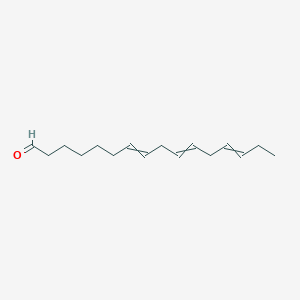
![1-Methyl-5-[(4-methylphenyl)methylidene]imidazolidine-2,4-dione](/img/structure/B14317120.png)
![1-(Diphenylmethyl)-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine](/img/structure/B14317132.png)
![4-[2-(3-Aminophenyl)propan-2-yl]phenol](/img/structure/B14317140.png)
